

# Pcsk9-IN-17 solubility and preparation for experiments

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## Compound of Interest

Compound Name: *Pcsk9-IN-17*

Cat. No.: *B12397380*

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## Application Notes and Protocols: Pcsk9-IN-17

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of **Pcsk9-IN-17**, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Due to the limited availability of specific experimental data for **Pcsk9-IN-17** in the public domain, the following protocols are based on general methodologies for similar small molecule inhibitors and should be optimized by the end-user.

## Introduction to Pcsk9-IN-17

**Pcsk9-IN-17** is a research compound identified as an inhibitor of PCSK9.[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol.[3][4] **Pcsk9-IN-17** was developed by Digma Therapeutics, a company later acquired by AstraZeneca for its oral PCSK9 inhibitor program.[5][6][7][8] The compound is designated as "compound 105" in patent WO2020150474A1.[1][2]

Chemical Properties:

Property	Value
CAS Number	2455424-72-1
Molecular Formula	C16H19N5OS
Molecular Weight	329.42 g/mol

## Solubility and Preparation of Stock Solutions

Specific solubility data for **Pcsk9-IN-17** is not publicly available. The following are general guidelines for preparing stock solutions of small molecule inhibitors. It is highly recommended to perform small-scale solubility tests before preparing a large stock solution.

General Solvents:

Solvent	General Recommendations
DMSO	Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. <a href="#">[9]</a>
Ethanol	Some compounds may also be soluble in ethanol.
Aqueous Buffers	Direct dissolution in aqueous buffers is often challenging for hydrophobic small molecules and may lead to precipitation. <a href="#">[10]</a> It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

- Weighing the Compound: Accurately weigh a small amount of **Pcsk9-IN-17** powder (e.g., 1 mg) in a sterile microcentrifuge tube.

- **Calculating the Volume of DMSO:** Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:  $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 100,000$  For 1 mg of **Pcsk9-IN-17** (MW = 329.42 g/mol):  $\text{Volume } (\mu\text{L}) = (1 / 329.42) * 100,000 \approx 303.5 \mu\text{L}$
- **Dissolution:** Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
- **Mixing:** Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may aid in dissolution.[\[11\]](#)
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.

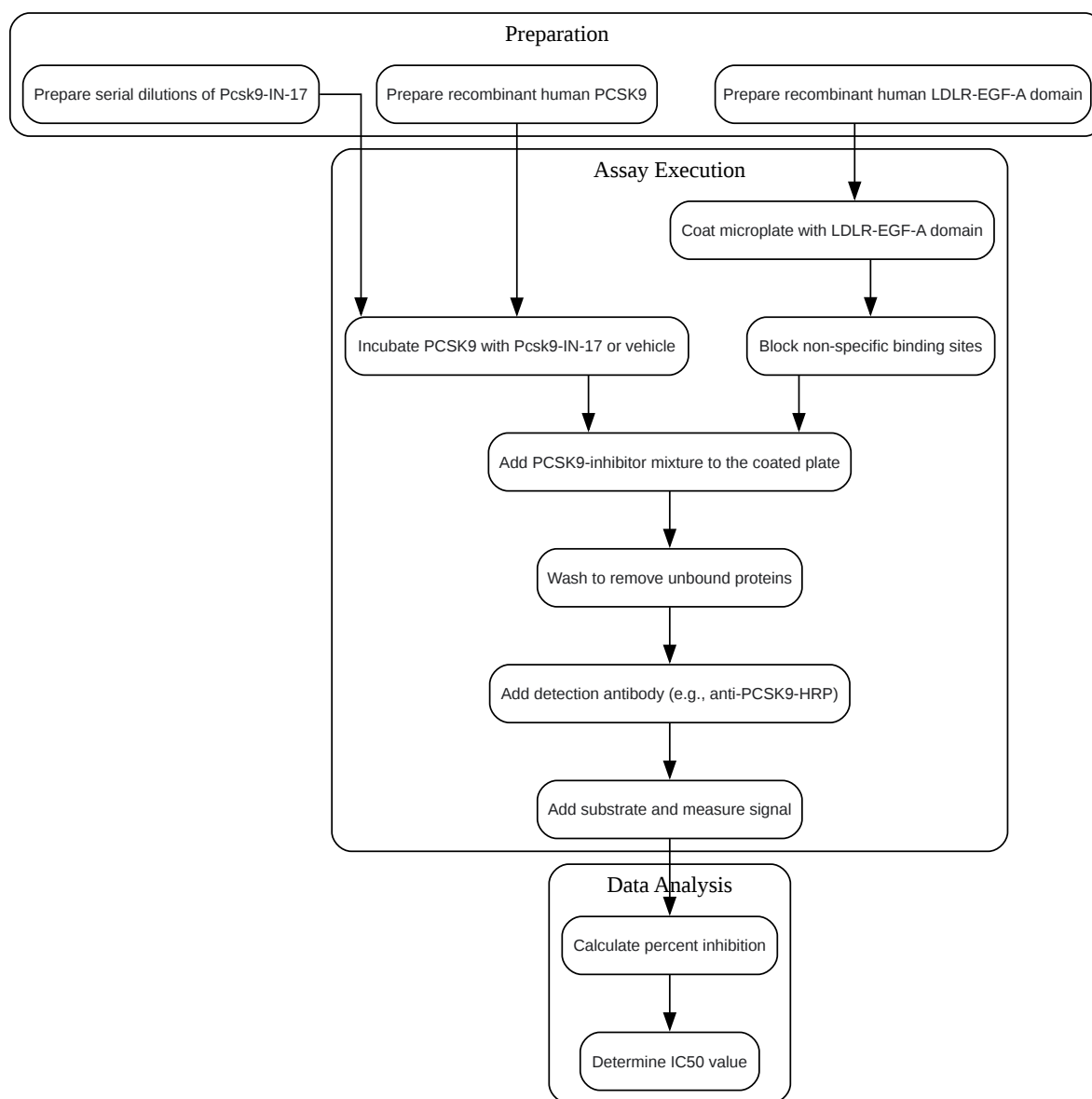
## In Vitro Experimental Protocols

The following are generalized protocols for evaluating the in vitro activity of small molecule PCSK9 inhibitors.

### PCSK9-LDLR Interaction Assay (Biochemical Assay)

This assay measures the ability of **Pcsk9-IN-17** to directly inhibit the binding of PCSK9 to the LDL receptor (LDLR).

Experimental Workflow:



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Caption: Workflow for a PCSK9-LDLR interaction assay.

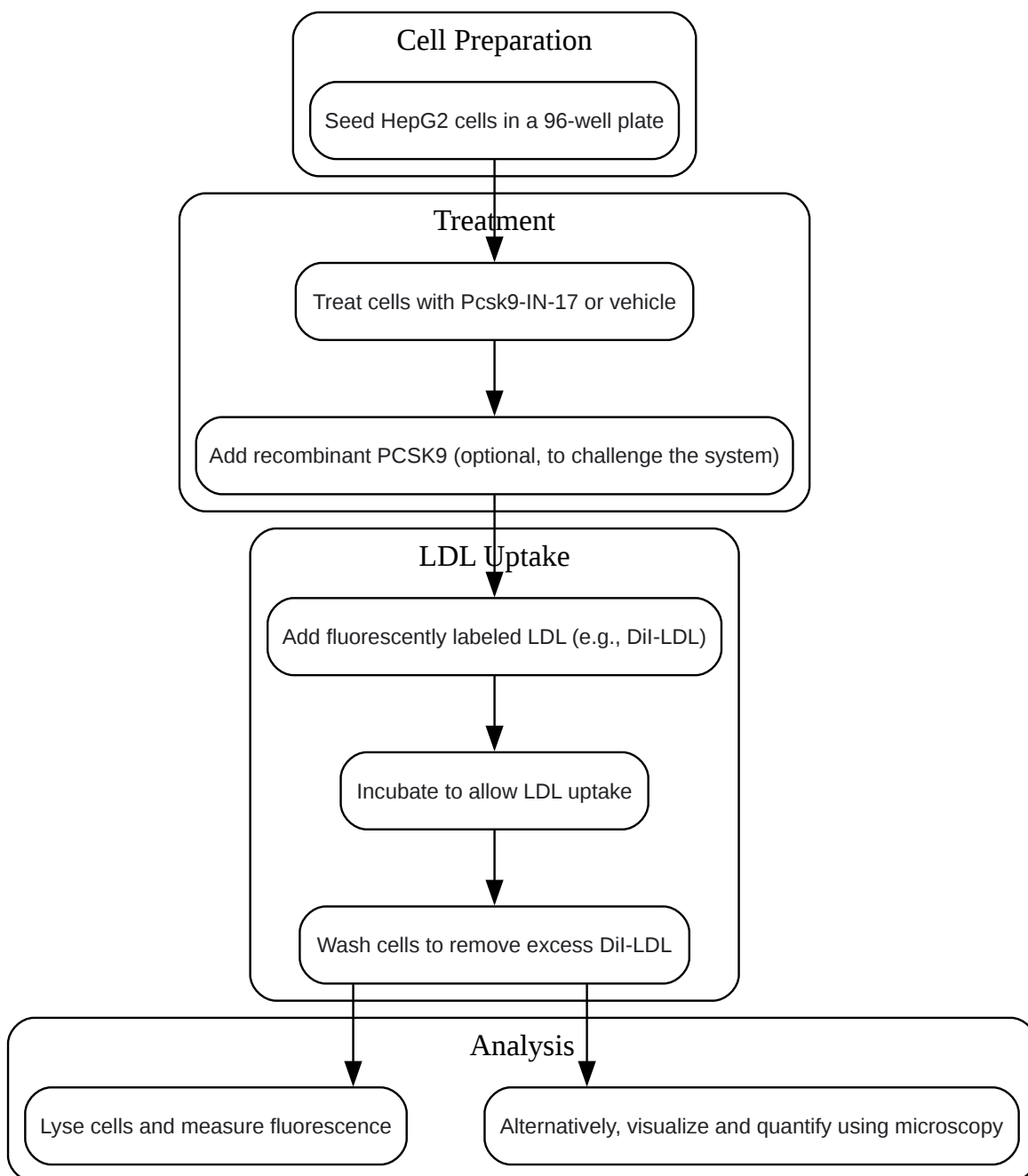
#### Protocol:

- **Plate Coating:** Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-A domain (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
- **Blocking:** Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.
- **Inhibitor Preparation:** Prepare serial dilutions of **Pcsk9-IN-17** in the assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration).
- **Binding Reaction:** In a separate plate, pre-incubate recombinant human PCSK9 with the serially diluted **Pcsk9-IN-17** or vehicle control for 30-60 minutes at room temperature.
- **Incubation:** Transfer the PCSK9-inhibitor mixtures to the LDLR-coated and blocked plate. Incubate for 1-2 hours at room temperature to allow binding.
- **Detection:** Wash the plate to remove unbound PCSK9. Add a primary antibody that detects PCSK9, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Signal Measurement:** Add an HRP substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- **Data Analysis:** Calculate the percent inhibition for each concentration of **Pcsk9-IN-17** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cellular LDL Uptake Assay

This assay assesses the functional effect of **Pcsk9-IN-17** on the ability of liver cells to take up LDL from the surrounding medium.

#### Experimental Workflow:



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Caption: Workflow for a cellular LDL uptake assay.

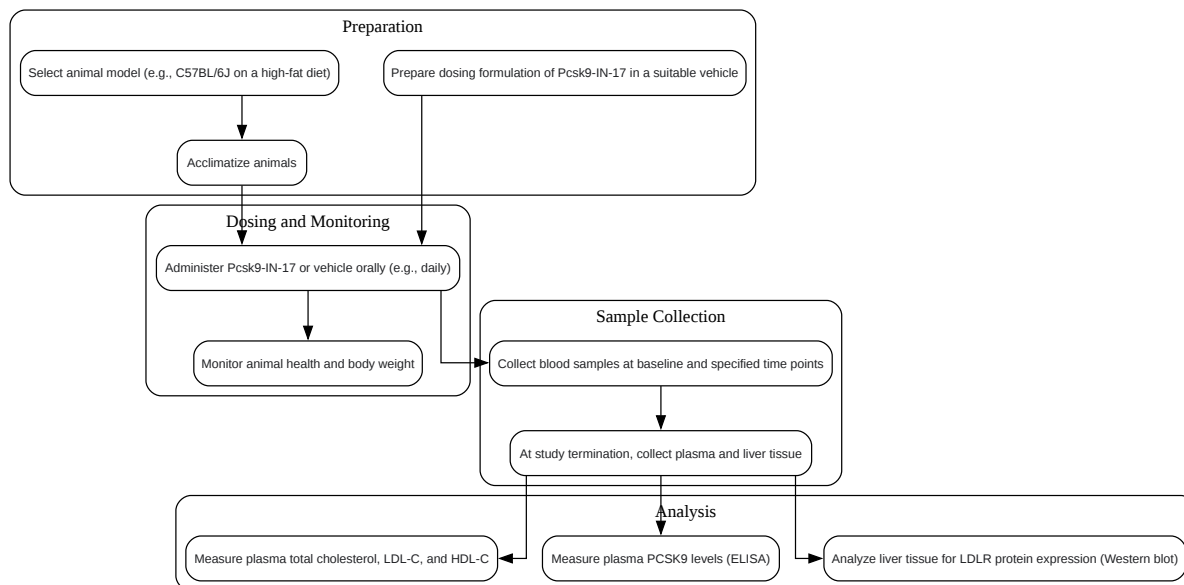
Protocol:

- Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Pcsk9-IN-17** or vehicle control in a serum-free or low-serum medium for a predetermined time (e.g., 24 hours). In some experimental setups, recombinant PCSK9 can be added to the medium to challenge the cells and better assess the inhibitory effect of the compound.
- LDL Uptake: Add fluorescently labeled LDL (e.g., Dil-LDL) to the cell culture medium and incubate for 2-4 hours at 37°C.
- Washing: Wash the cells multiple times with cold PBS to remove unbound Dil-LDL.
- Quantification:
  - Plate Reader Method: Lyse the cells and measure the fluorescence intensity using a microplate reader.
  - Microscopy Method: Visualize and quantify the cellular fluorescence using a fluorescence microscope or a high-content imaging system.
- Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.

## In Vivo Experimental Protocol

The following is a general protocol for evaluating the efficacy of an orally administered small molecule PCSK9 inhibitor in a mouse model of hyperlipidemia.

Experimental Workflow:



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Caption: Workflow for an in vivo efficacy study.

Protocol:

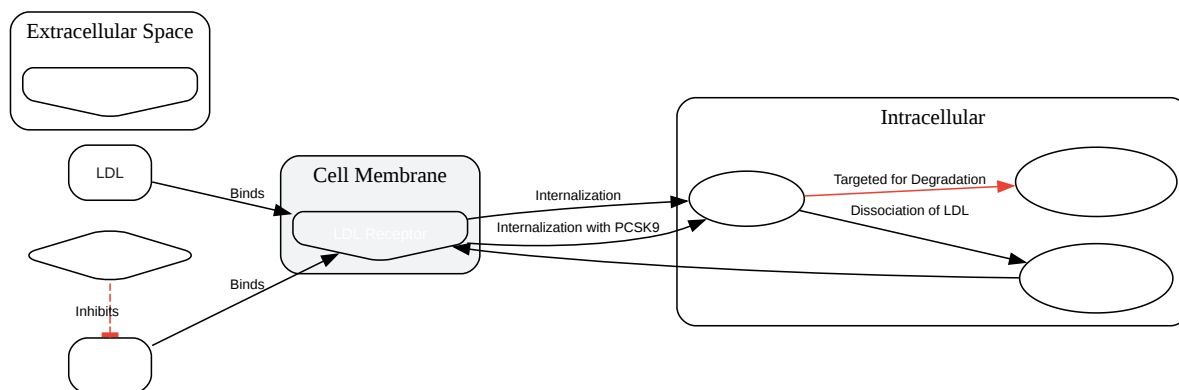
- **Animal Model:** Use a suitable mouse model for hyperlipidemia, such as C57BL/6J mice on a high-fat diet or genetically modified models (e.g., ApoE<sup>-/-</sup> or Ldlr<sup>-/-</sup> mice).



- **Acclimatization and Baseline:** Allow the animals to acclimatize for at least one week. Collect baseline blood samples.
- **Formulation Preparation:** Prepare a dosing formulation of **Pcsk9-IN-17** in a suitable vehicle. The choice of vehicle is critical for oral bioavailability and should be determined based on solubility and tolerability studies. Common vehicles include solutions or suspensions in water with co-solvents like PEG400, Tween 80, or carboxymethylcellulose.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Dosing:** Randomly assign animals to treatment groups (vehicle control and different dose levels of **Pcsk9-IN-17**). Administer the compound or vehicle orally (e.g., by gavage) once daily for a specified duration (e.g., 2-4 weeks).
- **Monitoring:** Monitor the health and body weight of the animals regularly.
- **Blood Collection:** Collect blood samples at various time points during the study (e.g., weekly) and at the end of the study.
- **Plasma Analysis:** Separate plasma and measure total cholesterol, LDL-C, and HDL-C levels using commercially available kits. Plasma PCSK9 levels can be measured by ELISA.
- **Tissue Analysis:** At the end of the study, euthanize the animals and collect liver tissue. Analyze the protein levels of LDLR in liver lysates by Western blotting to confirm the mechanism of action.
- **Data Analysis:** Compare the lipid levels and LDLR expression between the treatment groups and the vehicle control group using appropriate statistical methods.

## Signaling Pathway

PCSK9 inhibition is expected to modulate the LDL receptor signaling pathway.



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Caption: PCSK9-LDLR signaling pathway and the inhibitory action of **Pcsk9-IN-17**.

#### Pathway Description:

- **LDL Uptake:** LDL receptors on the surface of hepatocytes bind to circulating LDL particles, leading to their internalization and subsequent degradation, which removes cholesterol from the blood. The LDL receptor is then recycled back to the cell surface.
- **PCSK9 Action:** Secreted PCSK9 binds to the LDL receptor on the cell surface. This complex is then internalized, and instead of recycling, the LDL receptor is targeted for degradation in the lysosome. This reduces the number of available LDL receptors, leading to higher levels of circulating LDL cholesterol.<sup>[3][4]</sup>
- **Inhibition by Pcsk9-IN-17:** Pcsk9-IN-17 is hypothesized to bind to PCSK9, preventing its interaction with the LDL receptor. This allows the LDL receptor to escape degradation and continue its recycling to the cell surface, thereby enhancing the clearance of LDL cholesterol from the circulation.

## Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific experimental conditions. It is the responsibility of the end-user to determine the suitability of these protocols for their own research and to ensure compliance with all applicable safety and regulatory guidelines.

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